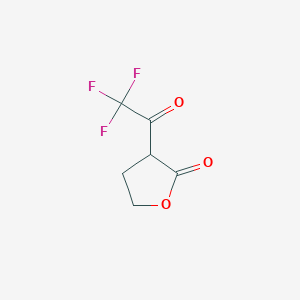

A-Trifluoroacetyl-G-butyrolactone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Vinylogous Mannich Reactions and Butenolide Synthesis

Trifluoromethyl aldimines undergo reactions with trimethylsilyloxyfuran in the presence of Lewis acids, resulting in butenolides with high yields and total diastereoselectivity. A specific butyrolactone derivative, substituted with a 2-trifluoromethyl ethyl amine, can be converted into a trans α-trifluoromethyl piperidine derivative, demonstrating the potential for diverse chemical synthesis and applications in scientific research (Spanedda et al., 2004).

Asymmetric Synthesis of Butenolides and Butyrolactones

The enantiomerically pure forms of γ-butenolides and γ-butyrolactones serve as the structural core for many natural products with a wide range of biological activities, which are crucial for developing novel therapeutic agents. Optically active forms of these compounds are also significant chiral building blocks for synthesizing diverse biologically active compounds and complex molecules. Recent developments in asymmetric synthetic strategies for these scaffolds highlight their importance in chemical synthesis and potential applications in drug development and other areas of scientific research (Mao et al., 2017).

Bioresorbable Poly(γ-butyrolactone) for Tissue Engineering

Recent advances in the synthesis of poly(γ-butyrolactone) from the low-cost monomer γ-butyrolactone have led to homopolymers with ideal properties for tissue-engineering applications. These advancements suggest the potential of poly(γ-butyrolactone) in medical applications, particularly in developing resorbable implants and other medical devices (Moore et al., 2005).

Ionic Liquids and Butyrolactone Mixtures for Supercapacitors

Investigations into the physicochemical and electrochemical properties of ionic liquids and their binary mixtures with γ-butyrolactone reveal enhanced conductivity and fluidity, particularly at low temperatures. These findings suggest potential applications in supercapacitors and other energy storage devices, especially for operations across extended temperature ranges (Dagousset et al., 2015).

γ-Butyrolactone in Streptomyces Signalling

Gamma-butyrolactones in Streptomyces species are signaling molecules that regulate antibiotic production and morphological differentiation. Understanding the molecular mechanisms of these signaling molecules can lead to novel approaches in antibiotic production and the development of new antimicrobial agents (Takano, 2006).

Mecanismo De Acción

While the mechanism of action for A-Trifluoroacetyl-G-butyrolactone is not explicitly stated in the sources I found, γ-butyrolactones are known to have a broad spectrum of biological and pharmacological activities . They have been broadly studied in the drug discovery field as they are one of the privileged structures of biologically active small molecules .

Safety and Hazards

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCNKKXWKVWELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500956 | |

| Record name | 3-(Trifluoroacetyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A-Trifluoroacetyl-G-butyrolactone | |

CAS RN |

69243-04-5 | |

| Record name | 3-(Trifluoroacetyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

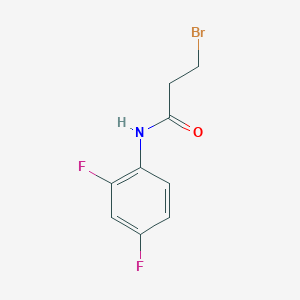

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)